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Compound of Interest

Compound Name: 4-Nitroanisole

CAS No.:
91-23-6(o-Nitroanisole); 100-17-

4(p-Nitroanisole)

Cat. No.: B7767831 Get Quote

Executive Summary
4-Nitroanisole (1-methoxy-4-nitrobenzene) represents a prototypical "push-pull" aromatic

system, featuring a strong electron-donating methoxy group para to a strong electron-

withdrawing nitro group.[1] This electronic structure creates a significant dipole moment and

distinct spectroscopic signatures that are widely used as benchmarks in solvatochromic studies

and organic synthesis.[1]

This guide provides a definitive reference for the spectroscopic identification of 4-Nitroanisole.

It synthesizes high-fidelity data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy, supported by mechanistic explanations of the

electronic origins of these signals.

Molecular Structure & Electronic Properties[1]
The spectroscopic behavior of 4-Nitroanisole is governed by the resonance interaction

between the electron-donating methoxy group (

effect) and the electron-withdrawing nitro group (

effect). This conjugation results in a polarized

-system, which significantly influences chemical shifts and absorption maxima.[1]
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Electronic Resonance Visualization

Figure 1: Electronic 'Push-Pull' System Influencing Spectroscopy
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[2]
Proton NMR ( H NMR)
The

H NMR spectrum of 4-Nitroanisole in deuterated chloroform (CDCl

) exhibits a classic AA'BB' (or AA'XX') symmetry pattern in the aromatic region, characteristic of
para-disubstituted benzenes with differing substituents.

Solvent: CDCl

(Reference: TMS at 0.00 ppm)

Frequency: 300-400 MHz (Typical)
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Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constant (

)

Assignment
Electronic
Origin

8.20 - 8.25 Doublet (d) 2H Hz

Ar-H (ortho to

NO

)

Deshielded

by

inductive/mes

omeric

electron

withdrawal of

NO

.

6.95 - 7.00 Doublet (d) 2H Hz
Ar-H (ortho to

OMe)

Shielded by

mesomeric

electron

donation from

Oxygen lone

pair.

3.90 - 3.95 Singlet (s) 3H - -OCH

Deshielded

by

electronegati

ve Oxygen;

characteristic

methoxy

position.[1]

Carbon-13 NMR ( C NMR)
The

C spectrum displays five distinct signals: two quaternary carbons (ipso) and two sets of
equivalent aromatic carbons, plus the methoxy carbon.[1]

Solvent: CDCl

(Triplet centered at 77.16 ppm)
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Chemical Shift (

, ppm)
Carbon Type Assignment

164.1
Quaternary (C

)
C-O (Ipso to OMe)

141.6
Quaternary (C

)

C-N (Ipso to NO

)

125.9 Methine (CH)
C-H (Ortho to NO

)

114.0 Methine (CH) C-H (Ortho to OMe)

55.9
Methyl (CH

)

-OCH

Expert Insight: The large chemical shift difference between the two ipso carbons (164.1 vs

141.6 ppm) confirms the strong polarization of the aromatic ring.[1] The signal at 164.1 ppm is

significantly downfield due to the direct attachment of the electronegative oxygen atom.[1]

Infrared (IR) Spectroscopy[3]
The IR spectrum is dominated by the strong stretching vibrations of the nitro and ether

functional groups.[1]

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Phase: Solid
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Wavenumber (

, cm

)

Intensity Vibrational Mode

3110 - 3080 Weak Aromatic C-H Stretch

2850 - 2950 Weak
Aliphatic C-H Stretch

(Methoxy)

1590 - 1610 Medium Aromatic C=C Ring Stretch

1500 - 1530 Strong
NO

Asymmetric Stretch

1300 - 1350 Strong
NO

Symmetric Stretch

1260 - 1270 Strong
C-O-C Asymmetric Stretch

(Aryl Ether)

1020 - 1040 Strong C-O-C Symmetric Stretch

850 - 860 Strong
C-H Out-of-Plane Bending

(Para-substitution)

Ultraviolet-Visible (UV-Vis) Spectroscopy[4]
4-Nitroanisole is a solvatochromic probe; its absorption maximum (

) shifts depending on the solvent polarity, although less dramatically than 4-nitroaniline.

Transition:

(Intramolecular Charge Transfer)
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Solvent (nm)

Molar Absorptivity (

, M

cm

)

Methanol 302 - 307 ~10,500 - 11,500

Ethanol 304 ~11,000

Cyclohexane 292 ~9,800

Acetonitrile 305 ~12,000

Note: The bathochromic shift (red shift) observed in polar solvents (Methanol vs. Cyclohexane)

stabilizes the more polar excited state of the molecule, lowering the energy gap for the

transition.

Experimental Protocol: Sample Preparation
To ensure data integrity and reproducibility (Trustworthiness), follow this standardized workflow

for spectroscopic analysis.

Workflow Diagram
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Figure 2: Standard Operating Procedure for Spectroscopic Analysis
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Detailed Steps
Purification: If the melting point deviates from 54°C, recrystallize the sample from

Ethanol/Water (1:1) to remove isomers (e.g., ortho-nitroanisole) or hydrolysis products (4-

nitrophenol).[1]

NMR Sample: Dissolve 5-10 mg of purified solid in 0.6 mL of CDCl

(99.8% D). Filter through a cotton plug if any turbidity remains.[1]
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UV-Vis Dilution: Prepare a stock solution of 1 mM in Methanol. Dilute 1:100 to achieve a final

concentration of ~10

M (Absorbance should be between 0.2 and 1.0 AU).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7767831?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

